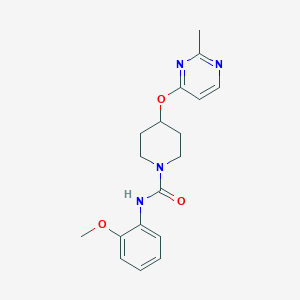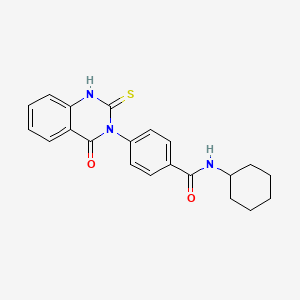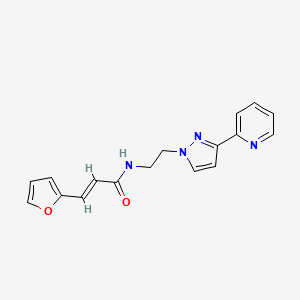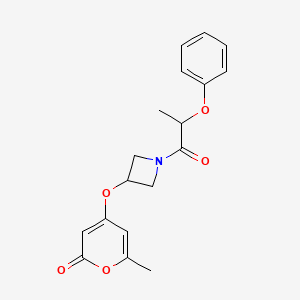![molecular formula C24H18F4N2O2 B2745848 1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-38-1](/img/structure/B2745848.png)
1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a trifluoromethylbenzoyl group, and a dihydroquinoxalinone group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 4-fluorobenzyl group and the 3-(trifluoromethyl)benzoyl group are both aromatic, while the dihydroquinoxalinone group is a heterocyclic compound .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the fluorobenzyl group could undergo nucleophilic substitution reactions, while the trifluoromethylbenzoyl group could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could increase its electronegativity and polarity. The compound could also exhibit unique properties due to the presence of the dihydroquinoxalinone group .科学的研究の応用
Synthesis and Absolute Configuration of Enantiomers
A study by Morita et al. (1994) focuses on the synthesis of enantiomers of 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone, derived from optically active (R)-α-methylbenzylamine derivatives of quinoline. This research emphasizes the significance of synthesizing enantiomers for potential drug development and understanding molecular configurations through X-ray crystallography (Morita et al., 1994).
Reactions with Alkyl, Benzyl, and Arenesulfonyl Halides
Badr et al. (1984) explored the reaction of 3-methyl-2(1H)quinoxalinone with various halides to produce 1-substituted 3-methyl-2(1H)-quinoxalinones, showcasing the compound's versatility in forming a range of derivatives through different chemical reactions. This study highlights the compound's utility in chemical synthesis and the potential for creating a variety of structurally diverse molecules (Badr et al., 1984).
Synthesis of Nucleoside Derivatives
Research by Break and Al-harthi (2018) on the synthesis of fluorinated nucleosides from 1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(Trifluoromethyl)-2-Methyl-4-Quinazolinone demonstrates the importance of fluorinated compounds in increasing biological and chemical stability. This study contributes to the field of medicinal chemistry by offering insights into the synthesis of nucleoside derivatives with potential biological applications (Break & Al-harthi, 2018).
Antimicrobial Activity Studies
Vieira et al. (2014) investigated the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains. The study revealed that certain derivatives exhibit significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. This research underscores the compound's relevance in addressing microbial resistance and the search for novel therapeutic options (Vieira et al., 2014).
将来の方向性
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N2O2/c1-15-22(31)29(14-16-9-11-19(25)12-10-16)20-7-2-3-8-21(20)30(15)23(32)17-5-4-6-18(13-17)24(26,27)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWKIAFFMWGZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2745766.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate](/img/structure/B2745772.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2745774.png)
![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2745776.png)

![4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2745778.png)


![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2745784.png)

